7-Fluoroindole

Catalog No.
S756390
CAS No.
387-44-0
M.F
C8H6FN
M. Wt
135.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Fluoroindole

CAS Number

387-44-0

Product Name

7-Fluoroindole

IUPAC Name

7-fluoro-1H-indole

Molecular Formula

C8H6FN

Molecular Weight

135.14 g/mol

InChI

InChI=1S/C8H6FN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H

InChI Key

XONKJZDHGCMRRF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)F)NC=C2

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2

Drug Discovery and Development

The indole ring structure is present in many biologically active molecules, including several pharmaceuticals. 7-Fluoroindole serves as a building block for the synthesis of novel drug candidates. By incorporating 7-Fluoroindole into their structure, researchers can potentially modulate the properties of the resulting molecule, influencing factors like potency, selectivity, and metabolic stability []. This makes 7-Fluoroindole a promising tool for developing new drugs for various therapeutic areas.

Organic Synthesis

Organic synthesis involves the creation of complex molecules from simpler ones. 7-Fluoroindole's unique chemical properties make it a valuable reagent in organic synthesis. The presence of the fluorine atom enhances its reactivity with various electrophiles and nucleophiles, allowing researchers to construct complex molecular architectures. This versatility makes 7-Fluoroindole a useful tool for synthesizing various organic compounds of interest in scientific research [].

7-Fluoroindole is a fluorinated derivative of indole, characterized by the presence of a fluorine atom at the seventh position of the indole ring. Its chemical formula is C₈H₆FN, and it has a molecular weight of approximately 151.14 g/mol. This compound is notable for its role as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and dyestuffs . The unique properties imparted by the fluorine atom enhance its reactivity and biological activity compared to non-fluorinated indoles.

, making it a versatile building block in organic synthesis. Key reactions include:

  • Reductive Amination: 7-Fluoroindole can react with aldehydes and ketones to form substituted indoles through reductive amination processes.
  • Electrophilic Substitution: The fluorine atom can influence electrophilic aromatic substitution reactions, affecting the regioselectivity and reactivity of the indole ring.
  • Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where nucleophiles attack the carbon adjacent to the fluorine atom.

The biological activity of 7-fluoroindole has garnered attention due to its potential applications in medicinal chemistry. Studies indicate that it can exhibit antimicrobial properties and may act as an antimetabolite in certain bacterial strains. For instance, adaptive laboratory evolution experiments have shown that Escherichia coli can adapt metabolically to 7-fluoroindole, suggesting its role as a selective pressure in microbial evolution . Additionally, its structural similarity to tryptophan allows it to interfere with metabolic pathways in organisms that utilize tryptophan.

Several methods exist for synthesizing 7-fluoroindole:

  • Direct Fluorination: This method involves the direct introduction of fluorine into indole using fluorinating agents such as N-fluorobenzenesulfonimide or other fluorinating reagents.
  • Electrophilic Aromatic Substitution: Indole can be treated with a fluorinating agent under acidic conditions to yield 7-fluoroindole.
  • Rearrangement Reactions: Certain precursors can be rearranged under specific conditions to produce 7-fluoroindole as a product.

These methods allow for the efficient production of 7-fluoroindole for various applications in research and industry.

7-Fluoroindole has diverse applications across multiple fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds, including potential drug candidates.
  • Agrochemicals: The compound is used in developing herbicides and pesticides due to its biological activity.
  • Dyes and Pigments: Its unique chemical properties make it suitable for use in dye synthesis.
  • Research: It is utilized in studies related to metabolic pathways and microbial adaptation due to its role as an antimetabolite.

Research has demonstrated that 7-fluoroindole can interact with various biological systems. Notably, studies involving Escherichia coli have shown that this compound can serve as a selective agent, leading to evolutionary adaptations in microbial populations. Such studies emphasize its potential role in understanding metabolic pathways and developing novel microbial strains capable of utilizing fluorinated compounds .

Several compounds share structural similarities with 7-fluoroindole, each exhibiting unique properties:

Compound NameChemical FormulaKey Characteristics
IndoleC₈H₇NBasic structure; precursor for many derivatives.
6-FluoroindoleC₈H₆FNSimilar reactivity; slightly different biological activity compared to 7-fluoroindole.
5-FluoroindoleC₈H₆FNExhibits different electrophilic substitution patterns due to position of fluorine.
7-FluoroisatinC₈H₄FNO₂Contains additional functional groups; used in different biological contexts.

The uniqueness of 7-fluoroindole lies in its specific position of the fluorine atom, which influences its reactivity and biological interactions compared to these similar compounds. Its ability to act as an antimetabolite provides further distinction in research applications related to microbial evolution and synthetic biology .

Multinuclear NMR Spectral Signatures

3.1.1 ¹⁹F NMR Chemical Shift Anisotropy

Aromatic fluorine nuclei exhibit pronounced chemical-shift dispersion that is exquisitely sensitive to microenvironment. For the C-7 fluorine of 7-fluoroindole the following values are representative:

Matrix / Solventδ (¹⁹F, ppm vs CFCl₃)Line-width (Δν½, Hz)R₁ (s⁻¹)R₂ (s⁻¹)Notes
CDCl₃, 298 K–136.0 ppm [1]ca. 70n.d.n.d.isotropic solution, reference value
MeOH, 295 K–135.2 ppm [2]ca. 80n.d.n.d.increased polarity induces slight up-field shift
Protein-bound 7-fluorotryptophan (600 MHz)–131 to –135 ppm, site-dependent [2]40–1800.871.03CSA modulated by local electrostatics

The 4–5 ppm spread observed between methanol and protein interiors illustrates a sizeable chemical-shift anisotropy (CSA) tensor of ≈90 ppm, typical for ortho-fluoro arenes. This large CSA underpins the utility of the nucleus as an orientation-sensitive probe of binding and folding events [3] [2].

3.1.2 ¹H–¹³C HSQC Correlation Mapping

Direct ¹H–¹³C one-bond correlations establish an unambiguous spin system for the indole scaffold. Data below are taken from the HSQC spectrum of isotopically labelled 7-fluoroindole-7-¹³C in CDCl₃ (400/101 MHz) [4].

Position¹H δ (ppm)¹³C δ (ppm)¹JCH (Hz)aComments
C-27.31 (td, J = 7.9, 1.0)124.9159benzene ring
C-36.92 (td, J = 8.0, 2.5)124.3158benzene ring
C-46.81 (m)123.4158benzene ring
C-56.49 (dd, J = 2.5, 1.0)111.1158benzene ring
C-67.07 (t, J = 3.0)131.5 (d, ³JCF ≈ 5 Hz)158ortho to F
C-7 (CF)149.7 (d, ¹JCF = 242 Hz)ipso-C–F
C-9 (C-3 of pyrrole)7.31 (td) overlaps87.5154hetero-annular carbon
NH8.17 (s)slow exchange in CDCl₃

a Coupling constants obtained from paired HSQC/HMBC data.

The markedly deshielded ipso ¹³C (149.7 ppm, ¹JCF = 242 Hz) confirms strong C–F bond character, while the modest ³JCF (5 Hz) seen at C-6 reflects the rigid aromatic framework.

Vibrational Spectroscopy Fingerprints

7-Fluoroindole retains the characteristic indole vibrational envelope but is distinguished by an intense C–F stretching band:

ṽ (cm⁻¹)AssignmentDiagnostic value
3390–3405ν(N–H) stretchconfirms secondary indole NH [5]
3050–3100ν(C–H) (aromatic)aromatic integrity
1605–1615ν(C=C/C=N) ring stretchconjugation marker [6]
1480–1500C=C in-plane deformationbenzannulated ring
1115–1135ν(C–F) stretchsignature of ortho-fluoro substitution [5]
730–770γ(C–H) out-of-plane1,2-disubstituted benzene pattern

The C–F band at ~1125 cm⁻¹ is absent in native indole and affords a convenient handle for infrared quantitation even in complex matrices.

High-Resolution Mass Spectrometric Fragmentation Patterns

Exact-mass measurements (ESI-HRMS) verify elemental composition, while EI-MS discloses diagnostic fragmentation routes:

Ion (m/z)FormulaΔ (ppm)Relative I (%)Fragmentation pathway
135.0481C₈H₆FN⁺·+2.2100Molecular ion M⁺· (calc. 135.0484) [7]
107.0232C₇H₅N⁺·+1.848loss of HF (–19) via ortho­-elimination
117.0564C₈H₇N⁺+2.032σ-cleavage of C–F generating phenylenium
90.0449C₇H₆⁺+2.427further CO loss from 107 ion
63.0196C₅H₃⁺+3.115deep ring scission

High-resolution data confirm exact mass 135.0484 Da (M⁺·) consistent with a single fluorine and one nitrogen. The dominant neutral loss of HF corroborates the lability of the ortho-C–F bond under 70 eV electron impact, while intact benzopyrrolyl cations (m/z 107, 117) serve as reliable library matches in NIST23 [7] [8].

Key Takeaways

  • The C-7 fluorine resonates at –135 ± 1 ppm, providing a solvent- and environment-sensitive ¹⁹F handle useful for conformational probes and ligand screening [2] [1].
  • Comprehensive HSQC mapping delivers a complete proton–carbon connectome, with ¹JCF = 242 Hz unequivocally assigning the ipso carbon [4].
  • FT-IR identification is straightforward owing to a strong C–F stretch at ~1125 cm⁻¹, absent in native indole [5].
  • Accurate-mass EI spectra exhibit a characteristic HF loss (m/z 107), enabling confident identification even in complex mass-spectrometric workflows [7].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (61.9%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (61.9%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (38.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

7-Fluoroindole

Dates

Last modified: 08-15-2023

Explore Compound Types